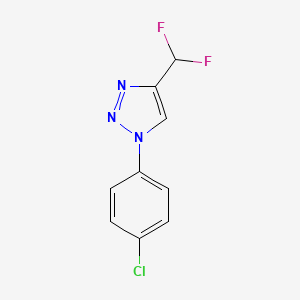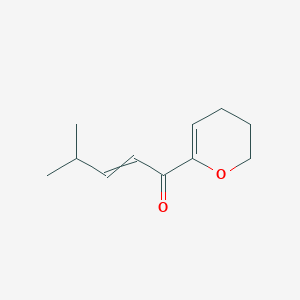
1,1'-(1,3-Phenylene)bis(3-butyl-2,3-dihydro-1H-imidazol-1-ium) diiodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(1,3-Phenylene)bis(3-butyl-2,3-dihydro-1H-imidazol-1-ium) diiodide is a compound that belongs to the class of imidazolium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and materials science. The structure of this compound features two imidazolium rings connected by a 1,3-phenylene bridge, with butyl groups attached to the nitrogen atoms of the imidazolium rings. The diiodide counterions balance the positive charges on the imidazolium rings.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(1,3-Phenylene)bis(3-butyl-2,3-dihydro-1H-imidazol-1-ium) diiodide typically involves the following steps:
Formation of the Imidazolium Rings: The imidazolium rings can be synthesized through the cyclization of appropriate precursors, such as N-substituted imidazoles, under acidic conditions.
Attachment of Butyl Groups: The butyl groups are introduced through alkylation reactions, where butyl halides react with the imidazole rings in the presence of a base.
Formation of the 1,3-Phenylene Bridge: The imidazolium rings are connected via a 1,3-phenylene bridge through a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Introduction of Diiodide Counterions: The final step involves the exchange of counterions to introduce diiodide ions, typically achieved through anion exchange reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
1,1’-(1,3-Phenylene)bis(3-butyl-2,3-dihydro-1H-imidazol-1-ium) diiodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazolium-based radicals or other oxidized derivatives.
Reduction: Reduction reactions can convert the imidazolium rings to imidazoline or imidazole derivatives.
Substitution: The butyl groups or the diiodide counterions can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and transition metal oxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkoxides, thiolates, or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolium radicals, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
1,1’-(1,3-Phenylene)bis(3-butyl-2,3-dihydro-1H-imidazol-1-ium) diiodide has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis, particularly in cross-coupling reactions and polymerization processes.
Biology: Investigated for its antimicrobial and antifungal properties, making it a potential candidate for developing new pharmaceuticals.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of advanced materials, such as ionic liquids and conductive polymers, due to its unique ionic properties.
作用機序
The mechanism of action of 1,1’-(1,3-Phenylene)bis(3-butyl-2,3-dihydro-1H-imidazol-1-ium) diiodide involves its interaction with molecular targets through ionic and covalent bonding. The imidazolium rings can interact with nucleophilic sites on biomolecules, leading to the disruption of cellular processes in microorganisms. Additionally, the compound’s ability to form stable complexes with various substrates makes it an effective catalyst in chemical reactions.
類似化合物との比較
Similar Compounds
1,1’-(1,3-Phenylene)bis(3-butyl-1H-imidazol-3-ium)tetrafluoroborate: Similar structure but with tetrafluoroborate counterions instead of diiodide.
1,1’-(1,3-Phenylene)bis(3-butyl-1H-imidazol-3-ium)hexafluorophosphate: Similar structure but with hexafluorophosphate counterions.
1,1’-(1,3-Phenylene)bis(3-butyl-1H-imidazol-3-ium)chloride: Similar structure but with chloride counterions.
Uniqueness
The uniqueness of 1,1’-(1,3-Phenylene)bis(3-butyl-2,3-dihydro-1H-imidazol-1-ium) diiodide lies in its specific counterions (diiodide), which can influence its solubility, reactivity, and overall chemical properties. The presence of diiodide ions can enhance the compound’s ability to participate in certain types of chemical reactions and interactions, making it distinct from its analogs with different counterions.
特性
CAS番号 |
872338-05-1 |
|---|---|
分子式 |
C20H32I2N4 |
分子量 |
582.3 g/mol |
IUPAC名 |
3-butyl-1-[3-(3-butyl-1,2-dihydroimidazol-1-ium-1-yl)phenyl]-1,2-dihydroimidazol-1-ium;diiodide |
InChI |
InChI=1S/C20H30N4.2HI/c1-3-5-10-21-12-14-23(17-21)19-8-7-9-20(16-19)24-15-13-22(18-24)11-6-4-2;;/h7-9,12-16H,3-6,10-11,17-18H2,1-2H3;2*1H |
InChIキー |
BLKQHGNKHQYSIO-UHFFFAOYSA-N |
正規SMILES |
CCCCN1C[NH+](C=C1)C2=CC(=CC=C2)[NH+]3CN(C=C3)CCCC.[I-].[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N~1~-[2-(2-Chlorophenyl)ethyl]-N~2~-cyclooctylethane-1,2-diamine](/img/structure/B15168625.png)
![5-{[4-(Morpholin-4-yl)quinazolin-6-yl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B15168648.png)






![1-{[2-(Acetyloxy)-4-nitrophenyl]methyl}pyridin-1-ium bromide](/img/structure/B15168678.png)
